molecular formula C8H6N2O3 B8717135 1-(Isocyanatomethyl)-4-nitrobenzene

1-(Isocyanatomethyl)-4-nitrobenzene

Cat. No.: B8717135
M. Wt: 178.14 g/mol
InChI Key: SPSMUSFIEKLDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isocyanatomethyl)-4-nitrobenzene is an organic compound characterized by the presence of an isocyanate group (-NCO) and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(isocyanatomethyl)-4-nitrobenzene

InChI

InChI=1S/C8H6N2O3/c11-6-9-5-7-1-3-8(4-2-7)10(12)13/h1-4H,5H2

InChI Key

SPSMUSFIEKLDGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The chloride of 4-nitrophenylacetic acid in solution in dry acetone (7.5 ml) is slowly added to an aqueous solution of 0.75 g (11.5 mmoles) of sodium azide, cooled down to 0° C. Agitation of the medium is maintained for one hour after the addition is completed, at 0-5° C. The reaction medium is then diluted with 30 ml of chloroform, decanted and the organic phase washed with water (20 ml) followed by a saturated solution of sodium chloride (20 ml). After drying over sodium sulphate, the organic solution is filtered and partly concentrated (* 20 ml) under vacuum.
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0.75 g
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7.5 mL
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30 mL
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